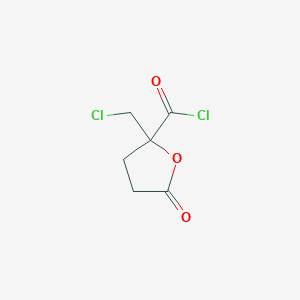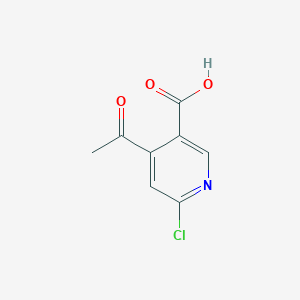
1-tert-Butyl-2-ethynyl-2-methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-2-ethynyl-2-methylaziridine is a synthetic organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of tert-butyl and ethynyl groups further enhances the compound’s chemical properties, making it a valuable building block in organic synthesis and various scientific research applications.
Métodos De Preparación
The synthesis of 1-tert-Butyl-2-ethynyl-2-methylaziridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the aziridine ring. This step may require elevated temperatures and the presence of a suitable catalyst to promote ring closure.
Análisis De Reacciones Químicas
1-tert-Butyl-2-ethynyl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.
Addition: The ethynyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butyl-2-ethynyl-2-methylaziridine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound’s reactivity makes it useful in the development of bioactive molecules and probes for studying biological processes.
Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-2-ethynyl-2-methylaziridine involves its high ring strain and reactivity. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function and leading to biological effects.
Comparación Con Compuestos Similares
1-tert-Butyl-2-ethynyl-2-methylaziridine can be compared with other aziridine derivatives, such as:
tert-Butyl 2-methylaziridine-1-carboxylate: This compound also contains a tert-butyl group and an aziridine ring but lacks the ethynyl group, making it less reactive in certain reactions.
2-Ethyl-2-methylaziridine: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1-Ethynyl-2-methylaziridine:
The uniqueness of this compound lies in its combination of tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
90404-08-3 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-tert-butyl-2-ethynyl-2-methylaziridine |
InChI |
InChI=1S/C9H15N/c1-6-9(5)7-10(9)8(2,3)4/h1H,7H2,2-5H3 |
Clave InChI |
XIJPTCLLLYAZJK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1C(C)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



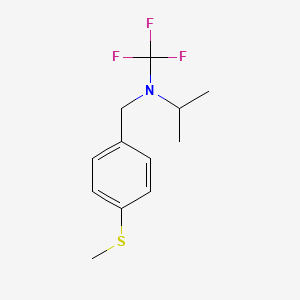

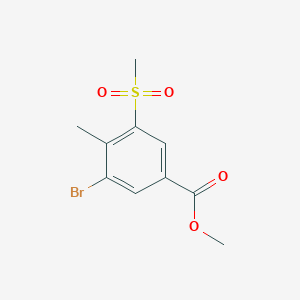
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)

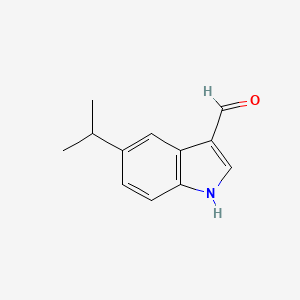
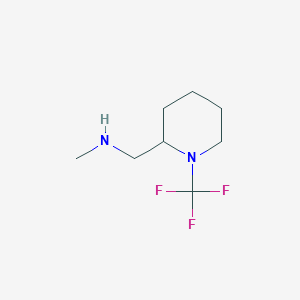
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
